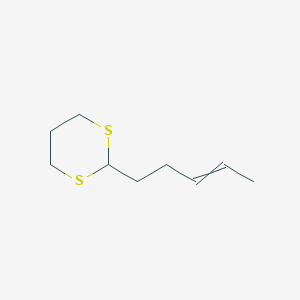
2-(Pent-3-en-1-yl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pent-3-en-1-yl)-1,3-dithiane is an organic compound featuring a dithiane ring substituted with a pent-3-en-1-yl group. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with pent-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiane, followed by nucleophilic substitution with the pent-3-en-1-yl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pent-3-en-1-yl)-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, Raney nickel
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrocarbons
Substitution: Various substituted dithianes
Applications De Recherche Scientifique
2-(Pent-3-en-1-yl)-1,3-dithiane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Pent-3-en-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the pent-3-en-1-yl substitution.
2-(Pent-3-en-2-yl)-1,3-dithiane: A similar compound with a different substitution pattern on the pentyl group.
2-(Pent-1-en-3-yl)-1,3-dithiane: Another isomer with a different position of the double bond.
Uniqueness
2-(Pent-3-en-1-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
241819-10-3 |
|---|---|
Formule moléculaire |
C9H16S2 |
Poids moléculaire |
188.4 g/mol |
Nom IUPAC |
2-pent-3-enyl-1,3-dithiane |
InChI |
InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-3,9H,4-8H2,1H3 |
Clé InChI |
BUYFGQKVMFDVEF-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
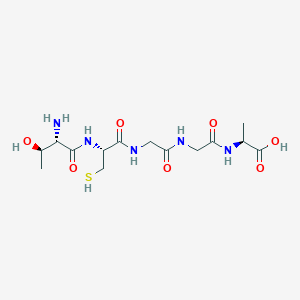
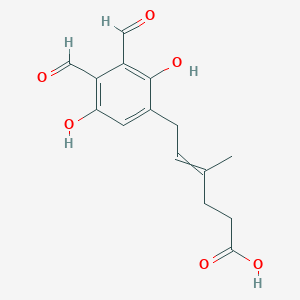
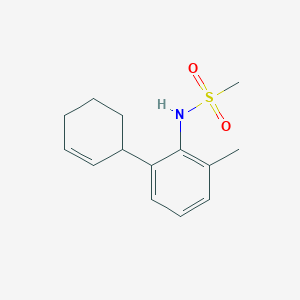

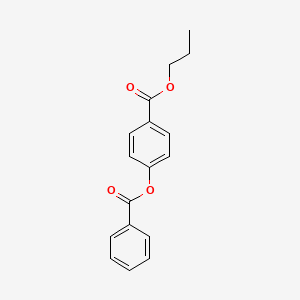

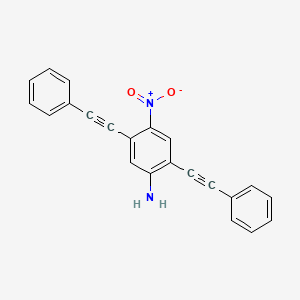
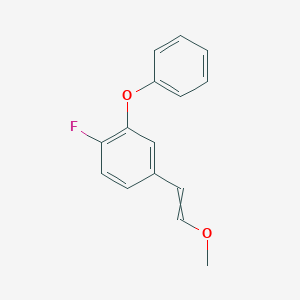
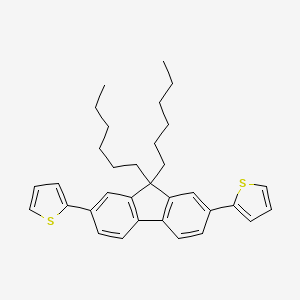
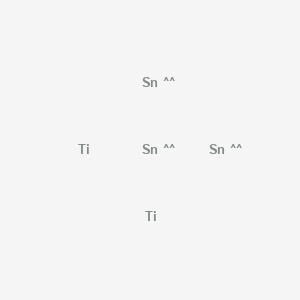

![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

